1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine
Description
This compound is a boronic ester-containing heterocyclic molecule with a pyridine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a piperazine ring bearing a 2,2,2-trifluoroethyl substituent. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BF3N3O2/c1-15(2)16(3,4)26-18(25-15)13-5-6-14(22-11-13)24-9-7-23(8-10-24)12-17(19,20)21/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGPBFIJLJKVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine typically involves multiple steps. One common approach is to start with the preparation of the boron-containing intermediate, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which can be synthesized through the reaction of pinacol with boron trichloride . This intermediate is then coupled with a pyridine derivative under palladium-catalyzed conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoroethyl group can be substituted with other functional groups under nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron moiety typically yields boronic acids, while reduction of the pyridine ring can lead to piperidine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing dioxaborolane derivatives have shown promising anticancer activity. For instance, studies have demonstrated that the incorporation of boron into drug structures can enhance the efficacy of anticancer agents by improving their targeting capabilities and reducing off-target effects .
Antimicrobial Properties
The piperazine moiety is known for its broad-spectrum antimicrobial activity. Compounds similar to 1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine have been evaluated for their ability to inhibit bacterial growth. In vitro studies have shown that piperazine derivatives can exhibit significant antibacterial and antifungal activities against various pathogens .
Neuropharmacological Effects
Piperazine derivatives have also been explored for their neuropharmacological effects. They are known to interact with neurotransmitter systems and may possess anxiolytic or antidepressant properties. The structural modifications introduced by the dioxaborolane group could potentially enhance these effects through improved binding affinity to target receptors .
Sensor Development
The unique chemical properties of boron compounds make them suitable for applications in sensor technology. Research has indicated that boron-containing compounds can be utilized in the development of sensors for detecting biomolecules or environmental pollutants due to their selective binding capabilities .
Polymer Chemistry
The incorporation of boron into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Dioxaborolane derivatives may serve as cross-linking agents or additives in polymer formulations to improve performance characteristics .
Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer potential of various dioxaborolane derivatives found that specific modifications significantly enhanced cytotoxicity against cancer cell lines. The presence of the pyridine ring was crucial for increasing the selectivity toward cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Screening
In a screening project aimed at discovering new antimicrobial agents, a series of piperazine derivatives were synthesized and tested against common bacterial strains. The results indicated that some derivatives exhibited potent activity comparable to established antibiotics, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The trifluoroethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS 871125-86-9)
- Structure : Lacks the trifluoroethyl group on piperazine.
- Molecular Formula : C₁₅H₂₄BN₃O₂ (MW 289.18 g/mol).
- Properties : Melting point 137–142°C, higher polarity due to unsubstituted piperazine.
- Applications : Used as a boronic ester intermediate in Suzuki couplings. The absence of the trifluoroethyl group reduces lipophilicity, limiting its utility in hydrophobic binding environments .
2.1.2 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinyl}ethanone
- Structure : Features an acetyl group instead of trifluoroethyl on piperazine.
- Molecular Formula : C₁₈H₂₇BN₃O₃ (MW 344.23 g/mol).
- Properties : The acetyl group introduces moderate electron-withdrawing effects but lacks the steric bulk and fluorine-mediated stability of the trifluoroethyl group.
- Applications : Suitable for reactions requiring ketone functionality but less stable under physiological conditions compared to the trifluoroethyl analogue .
2.1.3 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- Structure : Contains a 4-chlorophenylsulfonyl substituent on piperazine.
- Molecular Formula : C₂₁H₂₇BClN₃O₄S (MW 463.79 g/mol).
- Properties : Sulfonyl groups enhance solubility in polar solvents but increase molecular weight and reduce cell permeability. The chlorine atom may confer halogen-bonding capabilities.
- Applications: Potential use in protease inhibition studies due to sulfonyl interactions .
Functional Analogues
2.2.1 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole
- Structure : Pyrazole core with trifluorobenzyl and boronic ester groups.
- Molecular Formula : C₁₆H₁₈BF₃N₂O₂ (MW 338.10 g/mol).
- Properties : The trifluorobenzyl group provides high lipophilicity (clogP ~3.5), comparable to the trifluoroethyl group in the target compound.
- Applications : Demonstrates enhanced metabolic stability in pharmacokinetic studies, suggesting similar advantages for the target compound .
2.2.2 tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl)piperazine-1-carboxylate
- Structure : Piperazine nitrogen protected by a tert-butyloxycarbonyl (Boc) group.
- Molecular Formula : C₂₂H₃₃BN₃O₄ (MW 418.33 g/mol).
- Properties : The Boc group improves solubility in organic solvents but requires deprotection for further functionalization.
- Applications : Intermediate in peptide coupling and combinatorial chemistry .
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound can be synthesized via Suzuki-Miyaura coupling between 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4-(2,2,2-trifluoroethyl)piperazine, as supported by analogous syntheses in and .
- Stability : The trifluoroethyl group reduces oxidative metabolism compared to acetyl or sulfonyl analogues, as seen in fluorinated pyrazoles .
Biological Activity
The compound 1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈BNO₄
- Molecular Weight : 268.14 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be classified into several categories based on its interactions with biological systems:
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that modifications in the chemical structure can enhance or reduce activity against Gram-positive and Gram-negative bacteria.
The introduction of non-polar side groups like trifluoroethyl has been shown to impact the hydrophobicity and thus the antimicrobial efficacy of the compounds .Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Original 3.13 6.25 Modified 6.25 12.50 -
Antimalarial Activity
- Recent studies have explored the potential of this compound as an antimalarial agent by targeting specific protein kinases essential for the survival of Plasmodium falciparum. In vitro assays revealed promising results with submicromolar activity against the malaria parasite.
These findings suggest that structural modifications can lead to enhanced potency and selectivity against malaria parasites .Analogue IC₅₀ (nM) EC₅₀ (nM) TCMDC-135051 29 457 Modified 38 382 -
Cytotoxicity
- The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Initial results indicate a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
Further studies are required to elucidate the mechanism behind its cytotoxicity and potential therapeutic applications .Cell Line IC₅₀ (µM) A549 (Lung Cancer) 15 HeLa (Cervical Cancer) 10
Case Studies
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Case Study on Antimicrobial Efficacy
A series of derivatives were synthesized to evaluate their antimicrobial properties. Compounds with bulky non-polar groups demonstrated superior activity compared to their more polar counterparts. This trend highlights the importance of hydrophobic interactions in enhancing antimicrobial efficacy . -
Case Study on Antimalarial Mechanism
The mechanism of action was investigated using time-resolved fluorescence energy transfer assays to assess kinase inhibition in P. falciparum. The results indicated that certain analogues effectively inhibited the PfCLK3 kinase, which is crucial for parasite survival during its blood stage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
